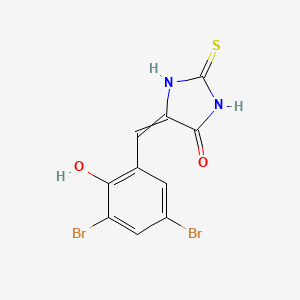

Bromophenol thiohydantoin

CAS No.:

Cat. No.: VC14511506

Molecular Formula: C10H6Br2N2O2S

Molecular Weight: 378.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Br2N2O2S |

|---|---|

| Molecular Weight | 378.04 g/mol |

| IUPAC Name | 5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17) |

| Standard InChI Key | LZPGGHKJSQSUDE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |

Introduction

Structural and Chemical Characteristics of Bromophenol Thiohydantoin

Bromophenol thiohydantoin (C₁₀H₆Br₂N₂O₂S) is characterized by a bromophenol group linked to a thiohydantoin ring. The bromophenol moiety consists of a phenolic ring substituted with two bromine atoms at the 3 and 5 positions, conferring electrophilic properties and enhanced binding affinity to hydrophobic enzyme pockets . The thiohydantoin component, a five-membered heterocycle containing sulfur and nitrogen, contributes to hydrogen bonding and π-stacking interactions with target proteins . This dual functionality enables the compound to act as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in enzymes like DisA .

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the planar structure of bromophenol thiohydantoin allows for optimal insertion into the active site of DisA, where it disrupts ATP binding and subsequent c-di-AMP synthesis . The compound’s molecular weight (362.04 g/mol) and logP value (2.8) suggest moderate lipophilicity, balancing membrane permeability and solubility in physiological environments .

Mechanism of Action: Inhibition of DisA and c-di-AMP Synthesis

Role of c-di-AMP in Bacterial Physiology

Cyclic di-AMP (c-di-AMP) is a bacterial second messenger regulating osmotic homeostasis, cell wall synthesis, and virulence in Gram-positive pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . DisA, a diadenylate cyclase, catalyzes the conversion of two ATP molecules into c-di-AMP, making it a pivotal target for disrupting bacterial survival mechanisms .

Bromophenol Thiohydantoin as a DisA Inhibitor

Bromophenol thiohydantoin was identified as a DisA inhibitor through a coralyne-based fluorescence assay screening 1,000 compounds . The assay exploits coralyne’s fluorescence quenching by iodide ions, which is reversed when c-di-AMP forms a protective complex with coralyne. Bromophenol thiohydantoin reduced coralyne fluorescence by 90% at 50 μM, indicating potent inhibition of c-di-AMP synthesis .

Key Mechanistic Insights:

-

Non-competitive Inhibition: Bromophenol thiohydantoin binds to an allosteric site on DisA, as evidenced by unchanged inhibition efficacy in the presence of excess ATP . Tryptophan fluorescence titration revealed a dissociation constant (Kₐₚₚₐᵣₑₙₜ) of 21 μM, confirming strong binding affinity .

-

Fragment Binding Analysis: The bromophenol fragment (3,5-dibromosalicylaldehyde) exhibited a Kₐₚₚₐᵣₑₙₜ of 67 μM, while the thiohydantoin moiety alone showed negligible binding (Kₐₚₚₐᵣₑₙₜ >1 mM), underscoring the bromophenol group’s dominance in DisA interaction .

-

IC₅₀ and ATP Competition: The compound’s IC₅₀ against DisA was 56 μM at 50 μM ATP, increasing only marginally to 100 μM at 500 μM ATP, consistent with non-competitive kinetics .

Pharmacological Applications and Biological Activity

Anti-inflammatory and Antimicrobial Synergy

Preliminary data suggest that bromophenol thiohydantoin derivatives exhibit anti-inflammatory activity by suppressing NF-κB signaling in macrophages . When combined with β-lactam antibiotics, the compound enhances bacterial cell wall lysis, indicating potential for combination therapies .

Research Findings and Comparative Data

Binding Affinity of Bromophenol Thiohydantoin Analogs

The following table summarizes dissociation constants (Kₐₚₚₐᵣₑₙₜ) for bromophenol thiohydantoin and related fragments :

| Compound | Kₐₚₚₐᵣₑₙₜ (μM) |

|---|---|

| Bromophenol thiohydantoin | 21 |

| 3,5-Dibromosalicylaldehyde | 67 |

| 3,5-Dibromosalicylic acid | 125 |

| 2-Thiohydantoin | >1,000 |

Inhibitory Concentration (IC₅₀) Under Varied ATP Levels

| ATP Concentration (μM) | IC₅₀ (μM) |

|---|---|

| 50 | 56 |

| 500 | 100 |

Challenges and Future Directions

Limitations of Current Research

-

Moderate Potency: The micromolar-range IC₅₀ limits in vivo applicability, necessitating structural optimization .

-

Synthetic Complexity: Current synthesis routes yield low quantities, hindering large-scale pharmacological testing .

Strategies for Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume